molecular formula C17H13N3O4 B11708454 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol CAS No. 49744-28-7

1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol

Cat. No.: B11708454
CAS No.: 49744-28-7
M. Wt: 323.30 g/mol
InChI Key: XKCBOKJVKUTYEH-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol, also known as C.I. Solvent Red 35, is a synthetic azo dye valued in research for its distinct colorant properties and utility in material science studies. Its molecular structure features a photostable azo (-N=N-) bridge, which is central to its function as a chromophore. Researchers utilize this compound in the development and testing of colored polymers, inks, and coatings, where its solubility in organic solvents is a key characteristic [source]. As an azo compound, it also serves as a model substrate in environmental research focused on the degradation of synthetic dyes, particularly through advanced oxidation processes or microbial remediation, helping to develop cleaner industrial technologies [source]. Furthermore, its well-defined structure makes it a candidate for spectroscopic analysis and as a standard in chromatographic separation techniques. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49744-28-7

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

1-[(4-methoxy-2-nitrophenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C17H13N3O4/c1-24-12-7-8-14(15(10-12)20(22)23)18-19-17-13-5-3-2-4-11(13)6-9-16(17)21/h2-10,21H,1H3

InChI Key

XKCBOKJVKUTYEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 4-methoxyaniline to form 4-methoxy-2-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is coupled with 2-naphthol in an alkaline medium to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dyes and Pigments

1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol is primarily used as a dye in textiles and inks due to its vibrant red color. Its stability and reactivity allow it to be employed in various dyeing processes, contributing to the coloration of fabrics and paper products. The compound's azo structure is characteristic of many synthetic dyes, which are valued for their intense colors and resistance to fading.

Analytical Chemistry

This compound has been utilized in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC). It can be separated using reverse-phase HPLC methods, which can effectively isolate impurities during preparative separations. The mobile phase typically includes acetonitrile and water, with modifications for mass spectrometry compatibility .

Interaction Studies

Research indicates that this compound can form chelates with transition metals, which enhances its stability and modifies its properties. This characteristic is significant for potential applications in drug delivery systems, where metal-ligand interactions can influence bioavailability and therapeutic efficacy.

Antimicrobial Activity

Preliminary studies have suggested that azo compounds like this compound may exhibit antimicrobial properties. Further investigations are necessary to elucidate its effectiveness against various pathogens, which could pave the way for its use in pharmaceutical formulations .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of metal complexes involving this compound demonstrated its ability to coordinate with metal ions such as manganese and iron. The characterization was performed using IR spectroscopy, revealing specific absorption bands corresponding to functional groups present in the compound. This research highlighted the potential for developing new materials with enhanced biological activity through metal complexation .

Another investigation explored the biological activities of various azo compounds, including this compound. The study assessed their antimicrobial efficacy against several bacterial strains, indicating that certain metal complexes exhibited superior activity compared to the free ligand. This finding suggests that modifying the ligand's structure can significantly enhance its therapeutic potential .

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular components. The azo group can undergo reduction to form aromatic amines, which can interact with DNA and proteins, leading to various biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s activity .

Comparison with Similar Compounds

Sudan Dyes (Sudan III, Sudan IV)

Structural Features :

  • Sudan III : 1-(4-(Phenylazo)phenylazo)-2-naphthol .
  • Sudan IV : 1-(2-Methyl-4-(2-methylphenylazo)phenylazo)-2-naphthol .

Key Differences :

  • Sudan dyes lack the nitro and methoxy substituents present in the target compound. Instead, they feature additional phenylazo groups or methyl substituents, enhancing lipophilicity and staining efficiency .
  • Applications: Primarily used as lysochromes for lipid staining in histology. Sudan III and IV are metabolized to aromatic amines (e.g., 4-aminophenyl derivatives), which are associated with carcinogenicity .

Metabolism :

  • Sudan III undergoes reductive cleavage of the azo bond proximal to the naphthalene group, yielding 1-[(4-aminophenyl)diazenyl]-2-naphthol (4%) and 4-(phenyldiazenyl)aniline (48%) .

1-(2-Pyridylazo)-2-naphthol (PAN)

Structural Features :

  • A pyridyl group replaces the methoxy-nitrophenyl substituent .

Key Differences :

  • Electronic Effects : The pyridyl nitrogen enhances metal-chelating capabilities, making PAN a versatile analytical reagent for spectrophotometric detection of metals (e.g., Co²⁺, Zn²⁺) .
  • Its absorbance peak at 280 nm in acidic conditions is critical for quality control .

1-(2-Thiazolylazo)-2-naphthol (TAN)

Structural Features :

  • A thiazole ring replaces the phenyl group in the target compound .

Key Differences :

  • Coordination Chemistry : The thiazole sulfur and azo nitrogen enable TAN to form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), similar to PAN but with distinct selectivity .
  • Structural Dynamics: Crystallographic studies show TAN adopts a trans azo configuration and intramolecular hydrogen bonding between the phenolic oxygen and azo nitrogen .

1-(4-Tolylazo)-2-naphthol

Structural Features :

  • A methyl group substituent on the phenyl ring distinguishes it from the target compound’s nitro and methoxy groups .

Key Differences :

  • Biological Activity : The methyl group may reduce metabolic toxicity compared to nitro-substituted derivatives. Studies on 1-(4-methylphenylazo)-2-naphthol show moderate antibacterial activity, suggesting substituent-dependent bioactivity .

Comparative Data Table

Compound Name Substituents Key Applications Notable Properties References
1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol 4-Methoxy-2-nitrophenyl Dye, Potential biological activity Nitro group may increase toxicity; methoxy enhances stability
Sudan III Phenylazo groups Lipid staining Metabolized to carcinogenic amines
1-(2-Pyridylazo)-2-naphthol (PAN) 2-Pyridyl Metal chelation Absorbance at 280 nm in HCl; analytical use
1-(2-Thiazolylazo)-2-naphthol (TAN) 2-Thiazolyl Metal complexation Trans azo configuration, hydrogen bonding
1-(4-Tolylazo)-2-naphthol 4-Methylphenyl Antibacterial studies Lower toxicity compared to nitro derivatives

Structural and Functional Insights

  • Tautomerism : The target compound, like other azo-naphthols, may exhibit azo-hydrazone tautomerism. Studies on 1-(phenylazo)-2-naphthol derivatives show rapid proton exchange between tautomers in solution and solid states, influenced by substituents (e.g., electron-withdrawing nitro groups stabilize the azo form) .
  • Spectroscopic Properties : IR spectra of thiazolylazo derivatives (e.g., TAN) show bands at 746 cm⁻¹ (naphthol) and 1144 cm⁻¹ (thiazole), distinct from the nitro and methoxy vibrations in the target compound .

Toxicity and Metabolic Considerations

  • Nitro Group Impact : The nitro substituent in this compound may undergo hepatic reduction to form aromatic amines, a pathway shared with Sudan dyes .
  • Regulatory Status: Sudan dyes are banned in food products due to carcinogenicity, highlighting the importance of substituent choice in azo compound design .

Biological Activity

1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol is an azo compound with a complex structure that has gained attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, drawing from diverse research sources.

Chemical Structure and Properties

This compound has the molecular formula C₁₆H₁₁N₃O₃ and a molar mass of approximately 293.28 g/mol. It is characterized by an azo linkage (-N=N-) connecting a naphthol moiety to a 4-methoxy-2-nitrophenyl group. The compound exhibits a melting point range of 248-252 °C and is slightly soluble in hot organic solvents such as toluene and ethanol.

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC₁₆H₁₁N₃O₃Contains methoxy and nitro groups
1-(4-Nitrophenylazo)-2-naphtholC₁₆H₁₁N₃O₃Lacks methoxy group; used as an industrial dye
1-(4-Aminophenylazo)-2-naphtholC₁₆H₁₅N₃O₂Amino group instead of nitro; potential for reduced toxicity
1-(p-Sulfophenylazo)-2-naphtholC₁₆H₁₅N₂O₃SSulfonate group increases water solubility

Biological Activities

Research indicates that azo compounds, including this compound, exhibit various biological activities, such as:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Azo compounds have been shown to interact with microbial cell membranes, potentially disrupting their integrity .
  • Antioxidant Properties : Some azo compounds have demonstrated the ability to scavenge free radicals, indicating potential antioxidant activity. This could be relevant in therapeutic contexts where oxidative stress is a concern .
  • Metal Chelation : The compound can form chelates with transition metals, which may enhance its stability and alter its biological properties. Such interactions are significant for drug delivery systems and can influence pharmacokinetics.

Study on Antimicrobial Activity

A study published in ACS Omega investigated the antimicrobial efficacy of various azo compounds, including derivatives of this compound. The results indicated that metal complexes derived from these azo compounds exhibited enhanced inhibitory effects against certain bacteria compared to the free ligands. Notably, the MnAz₂ complex showed the highest activity against pathogenic strains .

Toxicological Assessments

A comprehensive screening assessment of aromatic azo compounds highlighted potential toxicity concerns associated with similar structures. While some azo dyes are known for their mutagenic potential, specific data on this compound remains limited. However, related studies have indicated that certain azo compounds may lead to liver and kidney toxicity in repeated-dose animal studies .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol, and how can yield and purity be maximized?

Answer: The compound is synthesized via diazotization of 4-methoxy-2-nitroaniline followed by coupling with 2-naphthol under alkaline conditions. Key factors include:

  • Temperature control (0–5°C during diazotization to prevent diazonium salt decomposition).
  • pH adjustment (maintaining alkaline conditions during coupling to deprotonate 2-naphthol, enhancing nucleophilicity).
  • Microreactor technology improves reaction efficiency and safety by minimizing exothermic risks and side products .
    Purification involves recrystallization using solvents like ethanol or acetone. Impurity profiles should be monitored via HPLC, with common impurities including unreacted precursors or tautomeric byproducts .

Q. Which spectroscopic and structural characterization techniques are most effective for analyzing this compound?

Answer:

  • UV-Vis spectroscopy : Identifies λmax shifts caused by azo-hydrazone tautomerism in solution .
  • <sup>13</sup>C NMR : Detects tautomeric equilibria via variable-temperature studies, revealing proton transfer between nitrogen and oxygen atoms .
  • X-ray crystallography : Resolves solid-state structures, confirming bond lengths and intermolecular interactions (e.g., hydrogen bonding) that stabilize specific tautomers .
  • FTIR : Confirms functional groups (e.g., -NO2, -OH) and azo (-N=N-) stretching vibrations .

Q. What are the primary analytical applications of this compound in research settings?

Answer:

  • Metal chelation : Forms complexes with transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>) in organic solvents like chloroform, enabling spectrophotometric quantification .
  • Chromatographic standards : Serves as a reference compound for method validation due to its distinct absorbance profile .
  • pH-sensitive probes : Tautomeric shifts in response to pH changes allow its use in optical sensors .

Q. What safety protocols are essential when handling this compound, particularly during thermal decomposition?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of NOx fumes emitted during decomposition .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure, as LD50 values indicate moderate toxicity via intravenous routes (e.g., 53–59 mg/kg in monkeys) .
  • Thermal stability testing : Thermogravimetric analysis (TGA) coupled with FTIR monitors decomposition products .

Advanced Research Questions

Q. How does tautomerism influence the compound’s physicochemical properties, and what methodologies elucidate this behavior?

Answer: The azo-hydrazone tautomerism alters electronic transitions and solubility. Methodologies include:

  • Variable-temperature <sup>13</sup>C NMR : Quantifies equilibrium constants by observing chemical shift changes (e.g., 213–298 K studies show fast proton exchange in solid and solution phases) .
  • X-ray diffraction : Confirms dominance of hydrazone forms in crystalline states due to intramolecular hydrogen bonding .
  • Computational modeling : DFT calculations predict tautomeric stability and electronic transitions .

Q. How can discrepancies in toxicity data across studies be resolved?

Answer: Discrepancies arise from route-dependent toxicity (e.g., intraperitoneal vs. intravenous) and species-specific responses:

  • Intraperitoneal (ipr) LD50 : 195 mg/kg in guinea pigs vs. intravenous (ivn) LD50 : 53–59 mg/kg in monkeys .
  • Statistical meta-analysis : Adjusts for interspecies variability using allometric scaling or benchmark dose modeling .
  • In vitro assays : Compare cytotoxicity (e.g., mic-sat 10 mg/L) with in vivo data to validate mechanisms .

Q. What strategies enhance the selectivity of this compound as a chelating agent in metal analysis?

Answer:

  • Structural derivatization : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) to modify binding affinity for target metals .
  • pH optimization : Adjust solution pH to control deprotonation of hydroxyl groups, enhancing selectivity for specific metal ions (e.g., Cu<sup>2+</sup> at pH 5–6) .
  • Synergistic agents : Add masking agents (e.g., EDTA) to suppress interference from competing ions .

Q. What mechanisms underlie its photoconductive behavior, and how can this property be exploited?

Answer:

  • Photoinduced charge transfer : Excitation of the azo group generates electron-hole pairs, producing photocurrents in thin films .
  • Device integration : Use as a photogenerating layer in xerographic systems, with performance optimized via doping (e.g., chlorodiane blue derivatives) .
  • Transient absorption spectroscopy : Measures carrier lifetimes and quantum yields .

Q. What advanced analytical techniques identify and quantify thermal decomposition products?

Answer:

  • TGA-FTIR/Gas chromatography (GC) : Detects NOx and volatile organic compounds (VOCs) released during pyrolysis .
  • Mass spectrometry (MS) : Identifies decomposition intermediates (e.g., nitroso derivatives) .
  • Kinetic modeling : Predicts decomposition pathways using Arrhenius parameters derived from non-isothermal TGA data .

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